molecular formula C9H9NO4 B018661 Salicyluric acid CAS No. 487-54-7

Salicyluric acid

Cat. No.: B018661
CAS No.: 487-54-7
M. Wt: 195.17 g/mol
InChI Key: ONJSZLXSECQROL-UHFFFAOYSA-N
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Description

    AG-183 (Tyrphostin A51): is a compound with the chemical structure C₁₃H₈N₄O₃.

  • It acts as a potent protein tyrosine kinase (PTK) inhibitor.
  • PTKs play crucial roles in cell signaling, growth, and proliferation.
  • Scientific Research Applications

      Chemistry: AG-183 is valuable for studying kinase signaling pathways and drug development.

      Biology: Researchers use it to investigate cellular processes involving tyrosine phosphorylation.

      Medicine: Its potential therapeutic applications include cancer treatment and other diseases related to abnormal kinase activity.

      Industry: AG-183’s industrial applications are limited due to its research-oriented nature.

  • Safety and Hazards

    The safety data sheet for 2-Hydroxyhippuric acid, a synonym for Salicylglycine, recommends its use for laboratory chemicals and advises against its use for food, drug, pesticide, or biocidal product use .

    Mechanism of Action

    Target of Action

    Salicyluric acid, also known as Salicylglycine, is the glycine conjugate of salicylic acid . It primarily targets cyclooxygenase (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

    Mode of Action

    This compound, as a metabolite of salicylic acid, is believed to share similar modes of action. Salicylic acid modulates COX-1 enzymatic activity to decrease the formation of pro-inflammatory prostaglandins . It’s also known to produce desquamation of hyperkeratotic epithelium via dissolution of the intercellular cement, causing the cornified tissue to swell, soften, macerate, and desquamate .

    Biochemical Pathways

    Salicylic acid can be produced via two distinct metabolic processes, the isochorismate (IC) and the phenylalanine ammonia-lyase (PAL) pathways . These pathways share the common precursor metabolite chorismate, which is the final product of the shikimate pathway . Salicylic acid is then metabolized through glucuronide formation (to produce salicyl acyl glucuronide and salicyl phenolic glucuronide), conjugation with glycine (to produce this compound), and oxidation to gentisic acid .

    Pharmacokinetics

    This compound is primarily excreted from the body via the kidneys . The serum half-life of salicylic acid is dose-dependent; thus, the larger the dose employed, the longer it will take to reach steady-state .

    Result of Action

    The primary result of this compound’s action is its anti-inflammatory effect . By inhibiting the COX enzymes and decreasing the formation of pro-inflammatory prostaglandins, it helps to reduce inflammation and pain . Additionally, when applied to the skin surface, it works by causing the cells of the epidermis to slough off more readily, preventing pores from clogging up, and allowing room for new cell growth .

    Action Environment

    The action of this compound can be influenced by various environmental factors. For instance, the rate of salicylic acid absorption and its subsequent metabolism to this compound can be affected by the rate of gastric emptying . Furthermore, the rate of elimination of salicylic acid and its metabolites, including this compound, can be influenced by urinary pH, the presence of organic acids, and the urinary flow rate .

    Biochemical Analysis

    Biochemical Properties

    Salicyluric acid is synthesized from chorismate, which is derived from the shikimate pathway . It is considered an important phytohormone that regulates various aspects of plant growth, environmental stress, and defense responses against pathogens . In addition to plants, a large number of bacterial species have been reported to synthesize salicylates through the NRPS/PKS biosynthetic gene clusters .

    Cellular Effects

    Salicylic acid (SA), from which this compound is derived, is a well-known signaling molecule playing a role in local and systemic acquired resistance against pathogens as well as in acclimation to certain abiotic stressors . As a stress-related signaling compound, it may directly or indirectly affect various physiological processes, including photosynthesis .

    Molecular Mechanism

    Although bacteria possess entirely different biosynthetic pathways from plants, they share one common biosynthetic enzyme, isochorismate synthase, which converts chorismate to isochorismate, a common precursor for synthesizing this compound . Additionally, this compound in plants and bacteria can undergo several modifications to carry out their specific functions .

    Temporal Effects in Laboratory Settings

    The formulation design of topical salicylic acid, from which this compound is derived, targets the drug retention in and on the skin based on the different indications including keratolytic, antibacterial, and photoprotective actions .

    Dosage Effects in Animal Models

    There is a clear dose/response relationship between the analgesic effect of ASA up to a dose of 1.2 g compared with the plateau above ∼100 mg/day for the effect on platelets and its efficacy in chemoprevention of colorectal adenomas .

    Metabolic Pathways

    This compound is synthesized from chorismate, which is derived from the shikimate pathway . Chorismate (the end-product of the shikimate pathway) is employed as a primary source for the SA biosynthetic pathway .

    Transport and Distribution

    Both aspirin and salicylic acid, from which this compound is derived, are bound to serum albumin, and both are distributed in the synovial cavity, central nervous system, and saliva .

    Subcellular Localization

    Its precursor, salicylic acid, is known to be distributed ubiquitously throughout the plant kingdom

    Preparation Methods

      Reaction Conditions: Similarly, specific reaction conditions are not widely documented.

      Industrial Production: Information on industrial-scale production methods is limited.

  • Chemical Reactions Analysis

      Reactions: AG-183 may undergo various reactions, including oxidation, reduction, and substitution. specific examples are scarce.

      Common Reagents and Conditions: Common reagents used in PTK inhibition studies may apply to AG-183. These include kinase inhibitors, ATP analogs, and specific buffers.

      Major Products:

  • Comparison with Similar Compounds

      Similar Compounds: Other tyrosine kinase inhibitors, such as Imatinib (Gleevec) and Gefitinib (Iressa), share similarities with AG-183.

      Uniqueness: AG-183’s uniqueness lies in its specific chemical structure and selectivity for certain kinases.

    Properties

    IUPAC Name

    2-[(2-hydroxybenzoyl)amino]acetic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ONJSZLXSECQROL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)C(=O)NCC(=O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H9NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70197592
    Record name Salicylurate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70197592
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    195.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Salicyluric acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0000840
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS No.

    487-54-7
    Record name Salicyluric acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=487-54-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Salicylurate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487547
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Salicyluric acid
    Source DTP/NCI
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    Record name Salicyluric acid
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87566
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    Record name Salicylurate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70197592
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-hydroxyhippuric acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.965
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    Record name N-SALICYLOYLGLYCINE
    Source FDA Global Substance Registration System (GSRS)
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    Record name Salicyluric acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0000840
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    168 °C
    Record name Salicyluric acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0000840
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Synthesis routes and methods

    Procedure details

    LiOH in water (82 mg in 2 mL of water) was added dropwise to (2-hydroxy-benzoyl amino)-acetic acid ethyl ester (110 mg, 0.49 mmol) in a mixture of THF and MeOH. The THF and MeOH were evaporated under reduced pressure and the residue was acidified using 10% citric acid solution. The product was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford (2-hydroxybenzoyl amino)-acetic acid in 93% yield. 1H NMR (DMSO-D6): δ 12.8 (s, 1H), 12.2 (s, 1H), 9.2 (t, 1H), 7.9 (d, 1H), 7.5 (dt, 1H), 7.0 (d, 2H), 4.0 (d, 2H).
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    2 mL
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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